molecular formula C11H8N2O B11909071 4-Hydroxyquinoline-2-acetonitrile CAS No. 1261626-61-2

4-Hydroxyquinoline-2-acetonitrile

Cat. No.: B11909071
CAS No.: 1261626-61-2
M. Wt: 184.19 g/mol
InChI Key: OHXUXOVCFXUDIK-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-2-acetonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2-acetonitrile can be achieved through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions. Another method includes the reaction of anthranilic acid derivatives. These reactions typically require catalysts and specific reaction conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and green chemistry principles is becoming increasingly important in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-2-acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

4-Hydroxyquinoline-2-acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound’s ability to interact with various biological targets makes it valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-2-acetonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact mechanism depends on the specific biological context and the target being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Hydroxyquinoline-2-acetonitrile include other quinoline derivatives such as 2-Hydroxyquinoline, 4-Hydroxyquinoline, and 2,4-Dihydroxyquinoline. These compounds share structural similarities but may have different biological activities and applications .

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

CAS No.

1261626-61-2

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-(4-oxo-1H-quinolin-2-yl)acetonitrile

InChI

InChI=1S/C11H8N2O/c12-6-5-8-7-11(14)9-3-1-2-4-10(9)13-8/h1-4,7H,5H2,(H,13,14)

InChI Key

OHXUXOVCFXUDIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)CC#N

Origin of Product

United States

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